(S)-3-(2,2-Difluoroethyl)pyrrolidine
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Overview
Description
(S)-3-(2,2-Difluoroethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the difluoroethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,2-Difluoroethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as difluoroethyl halides.
Chiral Resolution: The chiral center at the 3-position can be introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,2-Difluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.
Scientific Research Applications
(S)-3-(2,2-Difluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(2,2-Difluoroethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(2,2-Difluoroethyl)pyrrolidine: The enantiomer of (S)-3-(2,2-Difluoroethyl)pyrrolidine with different stereochemistry.
3-(2,2-Difluoroethyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
3-(2,2-Difluoroethyl)piperidine: A similar compound with a six-membered ring instead of a five-membered pyrrolidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the difluoroethyl group
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-3-(2,2-difluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 |
InChI Key |
FEKPQSLPXNUZCV-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)F |
Canonical SMILES |
C1CNCC1CC(F)F |
Origin of Product |
United States |
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